

# DL-Methylephedrine hydrochloride CAS number and molecular structure.

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## Compound of Interest

Compound Name: *DL-Methylephedrine hydrochloride*

Cat. No.: *B13723181*

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## An In-depth Technical Guide to DL-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DL-Methylephedrine hydrochloride** is a synthetic sympathomimetic amine, belonging to the family of substituted amphetamines. It is the hydrochloride salt of a racemic mixture of N-methylephedrine.<sup>[1]</sup> Primarily recognized for its bronchodilator and decongestant properties, it is a common active ingredient in various over-the-counter and prescription medications for coughs, colds, and asthma.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the essential physicochemical properties, synthesis, analytical methods, and pharmacological actions of **DL-Methylephedrine hydrochloride**, tailored for professionals in research and drug development.

## Core Data and Physicochemical Properties

**DL-Methylephedrine hydrochloride** presents as a white crystalline powder.<sup>[1]</sup> Key quantitative data and physicochemical characteristics are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identification and Molecular Properties

Property	Value
CAS Number	18760-80-0[4]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO·HCl[5]
Molecular Weight	215.72 g/mol [5]
IUPAC Name	(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride (for one enantiomer)[6]
Synonyms	rac-N-Methylephedrine hydrochloride, (±)-N-Methylephedrine hydrochloride[7]

Table 2: Physicochemical Characteristics

Property	Value
Melting Point	208-210 °C[7]
Solubility	Freely soluble in water; Soluble in ethanol; Slightly soluble in acetonitrile and methanol.[8] [9]
Appearance	White crystalline powder[1]

## Molecular Structure

The molecular structure of DL-Methylephedrine consists of a phenyl ring attached to a propanol backbone, with a dimethylamino group at the second carbon and a hydroxyl group at the first carbon. The hydrochloride salt is formed at the tertiary amine.

### Molecular Structure of DL-Methylephedrine Hydrochloride

Caption: 2D representation of **DL-Methylephedrine hydrochloride** structure.

## Experimental Protocols

# Synthesis of DL-Methylephedrine hydrochloride via Eschweiler-Clarke Reaction

The N-methylation of ephedrine to form methylephedrine is efficiently achieved through the Eschweiler-Clarke reaction. This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

## Materials:

- DL-Ephedrine hydrochloride
- 36% Formalin solution
- 85% Formic acid
- Zinc powder (catalyst)
- Hydrochloric acid
- Activated carbon
- Acetone
- Flask
- Oil bath

## Procedure:

- To 8g of DL-ephedrine hydrochloride in a flask, add 3.6g of 36% formalin, 2.4g of 85% formic acid, and 0.1g of zinc powder.[\[10\]](#)
- Heat the mixture in an oil bath at 100-110°C.
- As the internal temperature reaches approximately 50°C, the evolution of carbon dioxide gas will be observed.

- Continue heating at 100°C for about 30 minutes until the gas evolution ceases and crystals of methylephedrine hydrochloride begin to form.[10]
- To the reaction mixture, add 3.5ml of water, 0.16g of hydrochloric acid, and a small amount of activated carbon.
- Heat the mixture to dissolve the solids and then filter.
- Cool the filtrate to allow for the crystallization of **DL-Methylephedrine hydrochloride**.
- Collect the crystals by filtration and wash with a small amount of acetone.
- Dry the crystals to obtain the final product.

## Quantification of DL-Methylephedrine hydrochloride using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of **DL-Methylephedrine hydrochloride** in pharmaceutical formulations.

### Instrumentation and Conditions:

- Instrument: HPLC system with a UV-Vis Detector
- Column: Venusil XBP C18 (250 x 4.6 mm, 5  $\mu$ m) or equivalent
- Mobile Phase: Aqueous solution of  $1.75 \times 10^{-1}$  mol·L $^{-1}$  Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L $^{-1}$  potassium dihydrogen phosphate, with 10% methanol, adjusted to pH 3.0 with phosphoric acid.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 20  $\mu$ L
- Column Temperature: Ambient

**Procedure:**

- Standard Solution Preparation:
  - Prepare a stock standard solution (1 mg/mL) by accurately weighing 25 mg of **DL-Methylephedrine hydrochloride** reference standard and dissolving it in a 25 mL volumetric flask with the mobile phase.
  - Prepare a series of working standard solutions (0.01 mg/mL to 0.1 mg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation (Tablets):
  - Weigh and finely powder at least 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
  - Dilute to volume with the mobile phase and mix well.
  - Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis:
  - Inject 20 µL of each standard and sample solution into the HPLC system.
  - Record the chromatograms and measure the peak area for DL-Methylephedrine.
  - Construct a calibration curve from the standard solutions and determine the concentration of DL-Methylephedrine in the sample.

## Pharmacology and Mechanism of Action

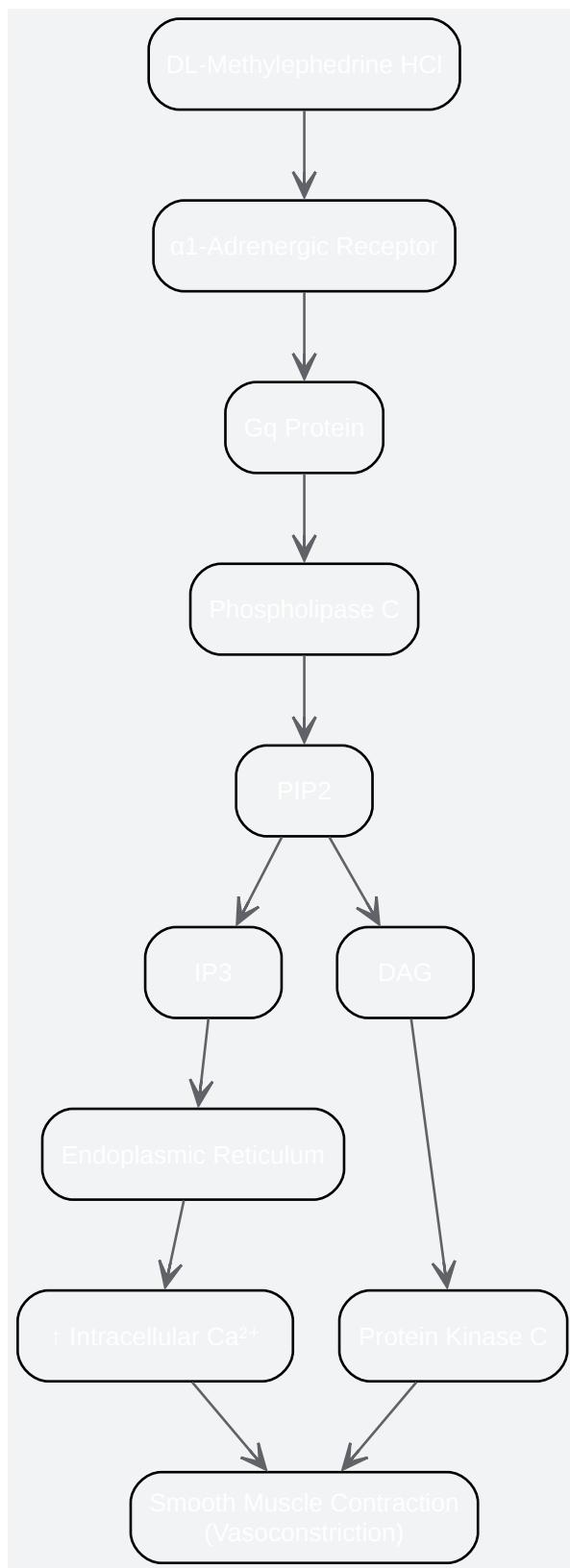
**DL-Methylephedrine hydrochloride** is a sympathomimetic agent that exerts its effects by stimulating both  $\alpha$ - and  $\beta$ -adrenergic receptors.<sup>[2][3]</sup> Its pharmacological actions are primarily attributed to its ability to mimic the effects of endogenous catecholamines like epinephrine and

norepinephrine.<sup>[3]</sup> This leads to a range of physiological responses, including bronchodilation, vasoconstriction (leading to decongestion), and central nervous system stimulation.<sup>[2][3]</sup>

## Adrenergic Receptor Signaling Pathways

The interaction of **DL-Methylephedrine hydrochloride** with adrenergic receptors initiates distinct downstream signaling cascades, as depicted in the following diagrams.

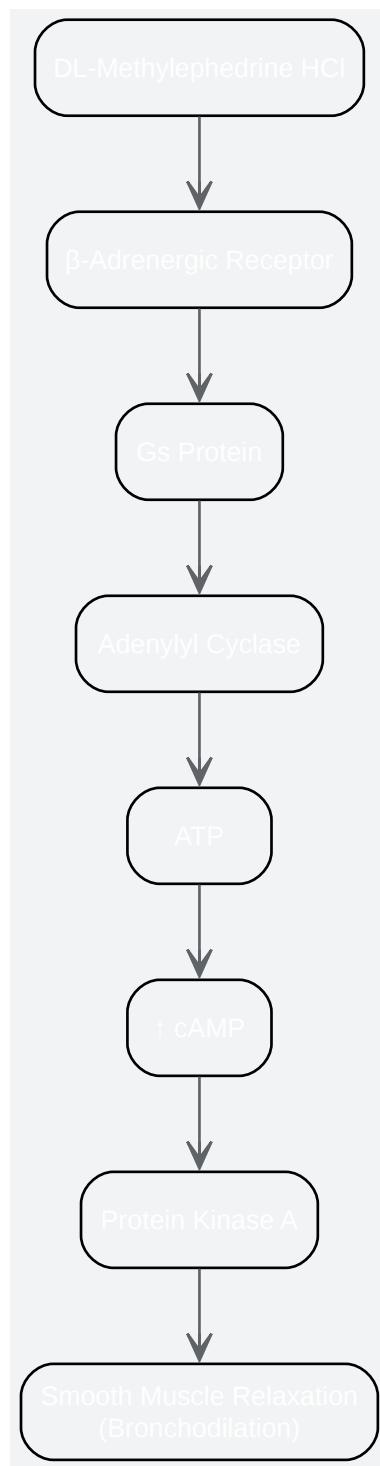
### Alpha-1 Adrenergic Receptor Signaling Pathway



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Caption: Activation of  $\alpha$ 1-adrenergic receptors leads to smooth muscle contraction.

## Beta-Adrenergic Receptor Signaling Pathway

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Caption: Activation of β-adrenergic receptors results in smooth muscle relaxation.

## Pharmacological Data

A study utilizing Positron Emission Tomography (PET) investigated the effect of a daily dose of DL-Methylephedrine on dopamine transporter (DAT) occupancy in the human brain. The results are summarized below.

Table 3: Mean Dopamine Transporter (DAT) Occupancy after DL-Methylephedrine Administration

Brain Region	Mean DAT Occupancy (%) - Placebo	Mean DAT Occupancy (%) - DL-Methylephedrine (60 mg)
Caudate	1.2	4.4
Putamen	0.5	3.6

Data from a study on the effect of DL-Methylephedrine on dopamine transporter using PET.[\[11\]](#)

The study concluded that at a daily dose, the central excitatory effect mediated by DAT inhibition was not significant.[\[11\]](#)

## Conclusion

This technical guide provides a foundational understanding of **DL-Methylephedrine hydrochloride** for professionals engaged in pharmaceutical research and development. The compiled data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its pharmacological mechanism of action serve as a valuable resource. The visualization of its signaling pathways offers a clear depiction of its cellular effects. Further research into the specific receptor subtype affinities and functional potencies of DL-Methylephedrine will undoubtedly contribute to a more nuanced understanding of its therapeutic applications and potential for new drug design.

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